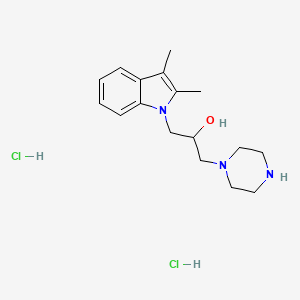

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.2ClH/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19;;/h3-6,15,18,21H,7-12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALNQGAWWRZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a piperazine moiety.

Formation of the Propanol Linker: The propanol linker can be introduced through reductive amination or other suitable organic transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the indole or piperazine rings.

Scientific Research Applications

Neuropharmacological Applications

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study highlighted the synthesis of water-soluble analogs that demonstrated significant efficacy in preclinical seizure models, particularly in the 6 Hz psychomotor test and maximal electroshock (MES) tests . These compounds were characterized by their ability to protect against seizures, suggesting their potential as antiepileptic agents.

Dopamine D3 Receptor Modulation

Another area of interest is the modulation of dopamine receptors. Compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol have been explored for their dual-targeting capabilities on mu-opioid and dopamine D3 receptors. This dual action could lead to novel therapeutic strategies for pain management with reduced abuse potential .

Cancer Therapeutics

PD-1/PD-L1 Inhibition

The compound has also been investigated for its role as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By disrupting the interaction between PD-L1 and PD-1, these compounds can potentially enhance immune responses against tumors . Virtual screening methods have identified several analogs that show promise in inhibiting this pathway, indicating a valuable application in cancer treatment.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole Derivatives with Varied Substitutions

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10)

- Structural Differences: Methoxy and methoxymethyl groups on the indole ring; phenoxyethylamine substituent instead of piperazine.

- Activity: Demonstrated α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects .

- Key Insight : Substitutions on the indole ring and amine group significantly influence receptor selectivity and cardiovascular activity.

2-(2,4-Dichlorophenyl)-3-(2,3-dimethyl-1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (11k)

- Structural Differences : Dichlorophenyl and triazole groups replace the piperazine moiety.

- Activity : Antifungal properties via CYP51 binding; lower yield (15%) during synthesis .

- Key Insight : Halogenation and heterocyclic substituents (e.g., triazole) enhance antifungal activity but may complicate synthesis.

Piperazine-Containing Analogs

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride (MM0421.08)

- Structural Differences : Bis-piperazine propane linker; chlorophenyl substitutions.

- Role : Pharmaceutical impurity; highlights the importance of linker length and aromatic substituents in off-target interactions .

- Key Insight : Dihydrochloride salts improve stability, but branching or additional piperazine groups may introduce regulatory challenges.

Nadolol Impurity F Hydrochloride

- Structural Differences: Naphthalen-1-yloxy and tert-butylamino groups instead of indole and piperazine.

- Role : β-blocker impurity; underscores the pharmacological relevance of propan-2-ol-linked amines .

- Key Insight : Ether and bulky amine groups (e.g., tert-butyl) alter β-adrenergic receptor affinity.

Discussion of Pharmacological Implications

- Indole Substitutions : Methyl groups (2,3-dimethyl) on the indole may enhance lipophilicity and membrane penetration compared to methoxy analogs .

- Amine Group Variations: Piperazine provides basicity and hydrogen-bonding capacity, whereas phenoxyethylamino or triazole groups shift activity toward cardiovascular or antifungal targets, respectively .

- Salt Forms : Dihydrochloride salts (e.g., MM0421.08) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 801228-18-2, is a derivative of indole known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H25N3O, with a molecular weight of 287.4 g/mol. Its predicted boiling point is approximately 257°C and it has a density of 1.18 g/cm³ .

The compound's biological activity can be attributed to its structural features, particularly the indole and piperazine moieties. These structures are known to interact with various biological targets, including receptors and enzymes involved in cell signaling and proliferation.

Antitumor Activity

Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. A study focusing on similar indole-based compounds demonstrated their ability to inhibit cellular proliferation in MCF-7 breast cancer cells by inducing apoptosis and interfering with cell cycle progression. This was associated with increased levels of p53 and its transcriptional targets like p21 and Bax .

Biological Activity Data

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | Induction of apoptosis via p53 pathway |

| Neuropharmacological | Potential anxiolytic effects | Modulation of neurotransmitter systems |

| Antidepressant | Mood enhancement | Interaction with serotonin receptors |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various indole derivatives on breast cancer cell lines, showing that the introduction of specific substituents could enhance cytotoxicity against cancer cells . The compound under discussion was part of a broader investigation into structure-activity relationships (SAR) that revealed promising antitumor properties.

- Neuropharmacological Research : Preliminary studies suggest that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol may exhibit anxiolytic effects. This is hypothesized to occur through modulation of serotonin pathways, though more targeted research is necessary to validate these findings.

Q & A

Basic: What are the standard synthesis protocols for this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole and piperazine moieties. Key steps include:

- Alkylation : Coupling 2,3-dimethylindole with a propanol derivative under controlled pH (8–10) and temperature (60–80°C) to form the indole-propanol intermediate .

- Piperazine Substitution : Reacting the intermediate with a piperazine derivative in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .

- Hydrochloride Salt Formation : Treating the final product with HCl in ethanol to precipitate the dihydrochloride salt .

Optimization Factors : Adjusting reaction time (6–24 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for piperazine) to maximize yield (typically 60–75%) and purity (>95%) .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:

Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with indole NH (~10 ppm) and piperazine CH (~2.5–3.5 ppm) as diagnostic peaks .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z ~380) and detects impurities .

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl (e.g., Cl content ~19% for dihydrochloride) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Advanced: How to design experiments to evaluate its interaction with central nervous system (CNS) receptors?

Methodological Answer:

A robust experimental design includes:

Receptor Binding Assays :

- Use radioligands (e.g., H-labeled serotonin or dopamine analogs) in competitive binding studies with cortical membrane preparations .

- Calculate IC and K values to determine affinity.

Functional Assays :

- Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors (e.g., 5-HT, D) .

Structural Modeling :

- Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of receptor active sites (if available) to predict binding modes .

Validation : Include positive controls (e.g., known agonists/antagonists) and replicate experiments to address variability .

Advanced: How to resolve discrepancies in pharmacokinetic data across studies?

Methodological Answer:

Contradictions in bioavailability or metabolism data can arise from:

- Species Differences : Compare rodent vs. primate metabolic pathways using liver microsomes and cytochrome P450 inhibition assays .

- Analytical Variability : Standardize LC-MS/MS protocols for plasma concentration measurements (e.g., extraction solvents, ion-pairing agents) .

- Formulation Effects : Test solubility in different vehicles (e.g., DMSO vs. saline) and assess stability under physiological pH .

Mitigation : Use crossover study designs and meta-analysis to harmonize data .

Advanced: What computational methods predict its metabolic stability and toxicity?

Methodological Answer:

- In Silico Tools :

- Validation : Compare predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .

- Solubility : Lyophilize and reconstitute in anhydrous DMSO (10 mM stock) for long-term stability .

- Monitoring : Perform periodic HPLC checks (every 6 months) to detect hydrolysis or oxidation byproducts .

Advanced: How to analyze its potential for off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinome Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations to identify off-target hits .

- Dose-Response Curves : Calculate selectivity indices (SI = IC off-target / IC primary target) for prioritized kinases .

- Structural Analysis : Map off-target kinase ATP-binding pockets using homology models to rationalize interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.